molecular formula C11H18ClNO2 B13725614 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride

Katalognummer: B13725614
Molekulargewicht: 231.72 g/mol
InChI-Schlüssel: KNPGFOHPMXNMSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride is a chemical compound with a unique structure that includes an ethoxy group attached to a phenyl ring, a methylamino group, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride typically involves the reaction of 3-ethoxybenzaldehyde with methylamine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methoxy-phenyl)-2-methylamino-ethanol hydrochloride
  • 1-(3-Propoxy-phenyl)-2-methylamino-ethanol hydrochloride
  • 1-(3-Butoxy-phenyl)-2-methylamino-ethanol hydrochloride

Uniqueness

1-(3-Ethoxy-phenyl)-2-methylamino-ethanol hydrochloride is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties compared to similar compounds

Eigenschaften

Molekularformel

C11H18ClNO2

Molekulargewicht

231.72 g/mol

IUPAC-Name

1-(3-ethoxyphenyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-3-14-10-6-4-5-9(7-10)11(13)8-12-2;/h4-7,11-13H,3,8H2,1-2H3;1H

InChI-Schlüssel

KNPGFOHPMXNMSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C(CNC)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.